4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c30-23-16-20(17-28(23)11-10-19-6-2-1-3-7-19)25-26-21-8-4-5-9-22(21)29(25)18-24(31)27-12-14-32-15-13-27/h1-9,20H,10-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKCDOKETNINOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one is a synthetic derivative that combines elements of benzimidazole and pyrrolidine structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of central nervous system (CNS) disorders and cancer treatments.
- Molecular Formula : C24H26N4O4
- Molecular Weight : 434.5 g/mol
- CAS Number : 942862-75-1
The biological activity of this compound is primarily linked to its interaction with various receptors in the CNS, notably the benzodiazepine receptors. This interaction can lead to anxiolytic, anticonvulsant, and sedative effects. The structural components, particularly the benzimidazole moiety, may enhance binding affinity and selectivity towards specific receptor subtypes, influencing the pharmacological profile of the compound .
Pharmacological Effects
- Anxiolytic Activity : The compound has shown potential in reducing anxiety-related behaviors in animal models. This effect is likely mediated through modulation of GABAergic transmission, similar to other benzodiazepine derivatives .
- Anticonvulsant Properties : Preliminary studies suggest that this compound may exhibit anticonvulsant properties, potentially useful in treating epilepsy or seizure disorders. The mechanism could involve stabilization of neuronal excitability through GABA receptor modulation .
- Antitumor Activity : Emerging research indicates that derivatives containing benzimidazole structures can inhibit certain kinases involved in cancer progression. The compound's ability to induce apoptosis in cancer cells has been noted, suggesting a dual role as both a CNS agent and an antineoplastic agent .
Study 1: Anxiolytic Efficacy
A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, with higher doses correlating with increased time spent in open arms, suggesting anxiolytic effects .
Study 2: Anticonvulsant Activity
In a controlled experiment assessing seizure thresholds, the compound was administered to mice subjected to pentylenetetrazol-induced seizures. Results showed a marked increase in seizure threshold compared to controls, highlighting its potential as an anticonvulsant agent .
Study 3: Antitumor Effects
Research exploring the cytotoxicity of this compound against various cancer cell lines revealed that it significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via caspase activation pathways. Notably, cell lines expressing high levels of Aurora A kinase were particularly sensitive to treatment, suggesting a targeted therapeutic approach for specific cancers .
Data Summary Table
Scientific Research Applications
Anxiolytic Effects
Research indicates that derivatives of benzo[d]imidazol compounds, including the target compound, may exhibit anxiolytic properties similar to benzodiazepines but with reduced side effects. A study demonstrated that such compounds could act on GABA receptors, enhancing inhibitory neurotransmission while minimizing sedation and ataxia, which are common side effects of traditional anxiolytics .
Neuroprotective Properties
The compound has shown promise in preclinical models for neuroprotection. Its ability to cross the blood-brain barrier allows it to exert effects directly on central nervous system targets. In animal studies, compounds with similar structures have been noted to reduce neuronal damage in models of ischemia and neurodegenerative diseases .
Case Study 1: Anxiolytic Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of benzo[d]imidazole derivatives for their anxiolytic activity using the marble burying test in mice. The results indicated that certain derivatives, including those related to the target compound, significantly reduced anxiety-like behavior compared to controls, suggesting potential therapeutic applications in anxiety disorders .
Case Study 2: Neuroprotection in Ischemic Models
In a research article focused on neuroprotective agents, a derivative of the target compound was tested in a rat model of transient focal ischemia. The results indicated a significant reduction in infarct size and improved neurological scores post-treatment. This suggests that the compound may provide protective effects against ischemic injury, making it a candidate for further development in stroke therapies .
Preparation Methods
Synthesis of 1-Phenethylpyrrolidin-2-one
Procedure :
Pyrrolidin-2-one (5.0 g, 58.8 mmol) was dissolved in anhydrous DMF under nitrogen. Phenethyl bromide (9.8 mL, 70.5 mmol) and K₂CO₃ (12.2 g, 88.2 mmol) were added sequentially. The mixture was stirred at 80°C for 24 hr. Post-reaction, the slurry was filtered, and the filtrate concentrated under reduced pressure. Purification via silica gel chromatography (EtOAc/hexane, 1:3) yielded 1-phenethylpyrrolidin-2-one as a colorless oil (7.4 g, 72%).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 2H), 7.21–7.15 (m, 3H), 3.72 (t, J = 7.2 Hz, 2H), 3.52 (t, J = 7.6 Hz, 2H), 2.90 (t, J = 7.2 Hz, 2H), 2.68–2.58 (m, 2H), 2.42–2.34 (m, 2H).
- HRMS : Calcd for C₁₂H₁₅NO [M+H]⁺: 190.1226; Found: 190.1231.
Preparation of 4-(1H-Benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one
Procedure :
A mixture of 1-phenethylpyrrolidin-2-one (3.0 g, 15.8 mmol), o-phenylenediamine (1.88 g, 17.4 mmol), and NH₄OAc (6.1 g, 79 mmol) in glacial acetic acid was refluxed at 120°C for 8 hr. The reaction was quenched with ice-water, neutralized with NaHCO₃, and extracted with CH₂Cl₂ (3 × 50 mL). The combined organic layers were dried (Na₂SO₄) and concentrated. Recrystallization from ethanol afforded the benzimidazole intermediate as white crystals (3.9 g, 68%).
Characterization :
- ¹³C NMR (101 MHz, DMSO-d₆): δ 173.5 (C=O), 151.2 (C=N), 139.8–113.4 (aromatic carbons), 56.3 (pyrrolidine C4), 48.1 (N-CH₂), 34.7–23.8 (aliphatic chain).
- M.p. : 189–192°C.
N-Alkylation with Morpholino-2-oxoethyl Group
Procedure :
4-(1H-Benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one (2.5 g, 7.1 mmol) was suspended in dry THF. NaH (60% dispersion, 0.34 g, 8.5 mmol) was added at 0°C, followed by dropwise addition of 2-chloro-N-morpholinoacetamide (1.5 g, 8.5 mmol). The reaction was warmed to 60°C for 12 hr, then quenched with H₂O. Extraction with EtOAc (3 × 30 mL), drying (MgSO₄), and column chromatography (CH₂Cl₂/MeOH, 20:1) yielded the title compound as a pale-yellow solid (2.8 g, 78%).
Optimization Insights :
- Solvent Screening : THF provided superior yields vs. DMF or DMSO due to reduced side reactions.
- Base Impact : NaH outperformed K₂CO₃ or Cs₂CO₃ in minimizing O-alkylation (Table 1).
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 60 | 78 |
| K₂CO₃ | DMF | 80 | 45 |
| Cs₂CO₃ | DMSO | 100 | 32 |
Spectroscopic Characterization
Key Data :
Q & A
Basic: What are the standard synthetic routes for this compound, and how are critical intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions .
- Step 2: Introduction of the morpholino-2-oxoethyl group using bromoacetyl-morpholine or similar electrophiles in the presence of a base (e.g., K₂CO₃) .
- Step 3: Alkylation of the pyrrolidin-2-one moiety with phenethyl halides under reflux conditions in polar aprotic solvents (e.g., DMF) .
Critical Characterization:
- IR Spectroscopy: Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) for morpholino and pyrrolidinone groups .
- ¹H/¹³C-NMR: Key signals include pyrrolidinone protons (δ 2.5–3.5 ppm), morpholine methylenes (δ 3.4–3.7 ppm), and aromatic protons from benzimidazole (δ 7.0–8.5 ppm) .
- Mass Spectrometry (ESI-MS): Validates molecular weight with [M+H]⁺ peaks matching calculated values (e.g., ~450–500 Da) .
Basic: Which spectroscopic and chromatographic techniques are essential for purity assessment?
Methodological Answer:
- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Retention times should correlate with reference standards .
- TLC Monitoring: Employ silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress; UV visualization or iodine staining detects intermediates .
- Elemental Analysis (CHN): Verify elemental composition (e.g., C, H, N) within ±0.4% of theoretical values .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer:
- Solvent Optimization: Replace DMF with acetonitrile or THF to reduce side reactions during alkylation .
- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency for morpholino group attachment .
- Temperature Control: Lower reaction temperatures (e.g., 50°C instead of reflux) for benzimidazole formation to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
